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Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-1,5-dimethyl-
1H-pyrazole, a key heterocyclic building block in modern organic synthesis and medicinal
chemistry. We will delve into its core physicochemical properties, spectroscopic signature,
synthetic pathways, and characteristic reactivity. Furthermore, this guide will contextualize its
application within drug discovery, highlighting the strategic importance of the pyrazole scaffold
and the synthetic utility of the chloromethyl functional group. Safety protocols and handling
procedures are also detailed to ensure its effective and safe utilization in a research
environment.

Introduction: The Strategic Value of a
Functionalized Pyrazole

Heterocyclic compounds form the backbone of a vast array of natural products and synthetic
pharmaceuticals.[1] Within this chemical space, the pyrazole nucleus—a five-membered

aromatic ring with two adjacent nitrogen atoms—is recognized as a "privileged scaffold".[1][2]
Its derivatives are integral to numerous established drugs, demonstrating a wide spectrum of
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pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral
effects.[1][2][3][4]

3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole represents a strategically functionalized version
of this core structure. The molecule is designed for synthetic utility; the pyrazole core provides
the desired pharmacophoric features, while the chloromethyl group at the 3-position serves as
a highly reactive "handle." This electrophilic site allows for straightforward chemical
modification, enabling chemists to readily incorporate the 1,5-dimethylpyrazole moiety into
more complex molecular architectures. This guide serves as a technical resource for
researchers aiming to leverage the unique properties of this versatile intermediate.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is
fundamental to its application.

Physicochemical Properties

The key identifying and physical properties of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole are
summarized below.

Property Value Source
Molecular Formula CeHoCIN2 [5]
Molecular Weight 144.60 g/mol [6]

CAS Number 180519-09-9 [11I7]
Appearance Solid [6]
Purity Typically =297% [6][8]
Monoisotopic Mass 144.04543 Da [5]
XLogP (Predicted) 1.1 [5]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the compound.
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NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole in solution. The *H NMR spectrum, typically
recorded in deuterated chloroform (CDCIs), provides unambiguous confirmation of the proton
environments.[1]

e 1H NMR Analysis: The spectrum is characterized by four distinct singlets, confirming the
proposed structure and the absence of adjacent, non-equivalent protons for splitting.[1]

[¢]

6.04 ppm (s, 1H): This signal corresponds to the lone proton at the 4-position on the
pyrazole ring (C4-H).[1] Its chemical shift is in the aromatic region, as expected for a
proton on an electron-rich heterocyclic ring.

o 4.53 ppm (s, 2H): These are the protons of the chloromethyl group (-CH2CI). Their
significant downfield shift is caused by the strong deshielding effect of the adjacent
electronegative chlorine atom.[1]

o 3.84 ppm (s, 3H): This singlet represents the methyl group attached to the nitrogen atom
at the 1-position (N-CHs). The nitrogen atom deshields these protons.[1]

o 2.22 ppm (s, 3H): This signal corresponds to the methyl group at the 5-position of the
pyrazole ring (C-CHs).[1]

Mass spectrometry is used to confirm the molecular weight and elemental composition. High-
resolution mass spectrometry (HRMS) can verify the exact mass. Predicted collision cross-
section (CCS) values provide an additional layer of structural information.

Adduct Predicted m/z

[M+H]* 145.05271
+Na )

[M+Na]* 167.03465

[M+K]* 183.00859

Data sourced from PubChemlLite.[5]

Synthesis and Chemical Reactivity
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The utility of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole stems from its straightforward
synthesis and predictable reactivity, making it a reliable synthetic intermediate.

Synthetic Pathway

The compound can be obtained by the chloromethylation of a corresponding pyrazole
precursor. One documented method involves the reaction of 3-methyl-1,5-dimethyl pyrazole
with chloroform in the presence of a base like sodium carbonate, followed by purification.[7]
The core transformation involves the introduction of the -CH2Cl group onto the pyrazole ring.

Below is a generalized workflow for a potential synthesis.
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Synthesis Workflow

Start: 1,5-dimethyl-3-methyl-1H-pyrazole
+ Chlorinating Agent (e.g., SOCI2 or Chloroform)

. Combine Reagents

Reaction Vessel
- Inert Solvent
- Base (e.g., Na2CO3)
- Reflux Conditions

. Reaction Completion

Aqueous Workup
- Quench Reaction
- Extract with Organic Solvent

. Isolate Crude Product

Purification
- Dry Organic Layer (e.g., MgS0O4)
- Solvent Evaporation
- Column Chromatography

4. Purify

Final Product:

3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole

Click to download full resolution via product page

A generalized workflow for the synthesis of the title compound.

Core Reactivity: The Electrophilic Chloromethyl Group
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The primary site of reactivity on 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole is the carbon
atom of the chloromethyl group. The electronegative chlorine atom polarizes the C-CI bond,
making the carbon atom electrophilic and the chloride a good leaving group.

This structure makes the compound an excellent substrate for nucleophilic substitution (Sn2)
reactions. A wide variety of nucleophiles can displace the chloride ion, allowing for the covalent
attachment of diverse functional groups and molecular scaffolds. This reactivity is the
cornerstone of its utility as a building block.

General mechanism of nucleophilic substitution.

Common Nucleophilic Substitution Reactions:

o With Amines: Forms aminomethyl-pyrazole derivatives, crucial for linking to other bioactive
molecules.

» With Thiols: Yields thioether linkages.
o With Alcohols/Phenols: Produces ether derivatives.

e With Cyanide: Allows for chain extension to form a nitrile, which can be further hydrolyzed to
a carboxylic acid.

Applications in Drug Discovery and Chemical
Research

The pyrazole scaffold is a highly valued core in medicinal chemistry.[9][10] The specific
substitution pattern of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole makes it a powerful tool
for drug development professionals.

o Scaffold Hopping and Library Synthesis: The predictable reactivity allows for its use in
parallel synthesis to rapidly generate libraries of novel compounds. Researchers can react it
with a diverse set of nucleophiles to explore the structure-activity relationship (SAR) around
the pyrazole core.

o Lead Optimization: In a drug discovery program, once a pyrazole-containing "hit" is
identified, this reagent can be used to synthesize analogs with improved potency, selectivity,
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or pharmacokinetic properties (ADME). The chloromethyl group provides a reliable anchor
point for modification.

e Fragment-Based Drug Discovery (FBDD): The 1,5-dimethylpyrazole moiety itself can be
considered a molecular fragment. This reagent allows for the "growing" of that fragment by
linking it to other chemical groups to improve binding affinity to a biological target.

The versatility of pyrazole derivatives has led to their incorporation into drugs for a multitude of
diseases, and intermediates like 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole are critical for
the continued exploration of this chemical class.[2][3]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols must be strictly followed.
The information provided here is a summary and should be supplemented by a thorough
review of the full Safety Data Sheet (SDS) before use.

Hazard Identification

While specific data for this exact isomer can be limited, related chloromethylated pyrazoles are
classified with the following hazards:

Causes skin irritation.[11]

Causes serious eye damage/irritation.[11][12]

May cause respiratory irritation.[11]

May be harmful if swallowed.[12][13]

Recommended Handling Procedures

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.qg., nitrile),
safety glasses with side shields or goggles, and a lab coat.[13][14]

o Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to
avoid inhalation of dust or vapors.[14][15]
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» Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[14][15] Avoid formation
of dust. Wash hands thoroughly after handling.[14]

First Aid Measures

o Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
[14]

o Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water
and soap.[11][14]

 Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a
physician.[14]

 Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor
immediately.[12]

Storage

o Keep container tightly closed in a dry and well-ventilated place.[13]

o Recommended storage temperature is often refrigerated (2-8°C) to ensure long-term
stability.[14]

Conclusion

3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole is a high-value synthetic intermediate whose
utility is derived from the combination of a biologically relevant pyrazole scaffold and a
strategically placed, reactive chloromethyl group. Its well-defined physicochemical and
spectroscopic properties, coupled with its predictable reactivity in nucleophilic substitution
reactions, make it an indispensable tool for medicinal chemists and researchers in drug
discovery. By enabling the efficient construction of complex molecules, it facilitates the
exploration of new chemical space and the optimization of lead compounds, thereby playing a
crucial role in the development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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